Lipophilicity Advantage of the Ortho-Fluoro Sulfone
The computed LogP of the target (3.09) is 1.40 log units higher than that of the 4-fluoro regioisomer (1.69) and 1.71 log units higher than the non-fluorinated isopropyl phenyl sulfone (1.38) . This corresponds to a ~25-fold increase in predicted octanol-water partition coefficient, indicating substantially enhanced lipophilicity conferred by the ortho-fluoro/ortho-sulfonyl arrangement .
Non-fluorinated 1.38 (Δ +1.71)
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.09 (2-fluoro isomer) |
| Comparator Or Baseline | 4-fluoro isomer: LogP = 1.69; Non-fluorinated analog: LogP = 1.38 |
| Quantified Difference | ΔLogP = +1.40 (vs. 4-fluoro); ΔLogP = +1.71 (vs. parent sulfone) |
| Conditions | Computed LogP using ACD/Labs Percepta Platform or similar algorithm; experimental conditions not specified. |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target binding for hydrophobic pockets, directly influencing compound selection in early-stage drug discovery.
